2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde

Description

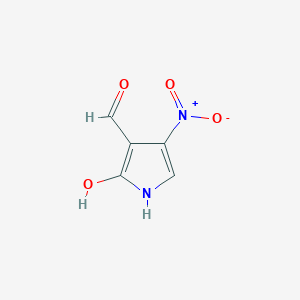

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

2-hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde |

InChI |

InChI=1S/C5H4N2O4/c8-2-3-4(7(10)11)1-6-5(3)9/h1-2,6,9H |

InChI Key |

VLSRACHEBBHOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N1)O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde typically involves the nitration of 2-hydroxy-1H-pyrrole-3-carbaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-Hydroxy-4-nitro-1H-pyrrole-3-carboxylic acid.

Reduction: 2-Hydroxy-4-amino-1H-pyrrole-3-carbaldehyde.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: Similar in structure but with an indole ring instead of a pyrrole ring.

2-Hydroxy-1H-pyrrole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

Uniqueness

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxy and nitro groups on the pyrrole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields of research .

Biological Activity

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities, particularly its antibacterial and antifungal properties. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 172.10 g/mol. The unique arrangement of functional groups—hydroxyl (-OH), nitro (-NO_2), and aldehyde (-CHO)—contributes to its reactivity and biological potential.

Table 1: Structural Features of this compound

| Functional Group | Position | Role in Activity |

|---|---|---|

| Hydroxyl | 2 | Increases solubility and reactivity |

| Nitro | 4 | Enhances biological activity through electron-withdrawing effects |

| Aldehyde | 3 | Participates in nucleophilic addition reactions |

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for derivatives can range from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .

- Antifungal Properties : The compound also displays antifungal activity, which is critical in the treatment of fungal infections. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting essential enzymatic pathways.

- Antileishmanial Activity : A related study highlighted the potential of pyrrole derivatives in combating Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro results showed that certain derivatives exhibited IC50 values as low as 8.36 µM against intracellular amastigotes, indicating their promise as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing starting materials such as nitroanilines and aldehydes under acidic conditions.

- Cyclization Techniques : Employing cyclization strategies involving pyrrole derivatives to introduce the nitro and hydroxyl groups effectively.

These methods not only yield the target compound but also allow for the exploration of various analogs that may enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including this compound:

- In Vitro Studies : A study focusing on the cytotoxic effects of pyrrole derivatives on macrophage cells demonstrated that while higher concentrations led to significant toxicity, lower concentrations were well tolerated, suggesting a potential therapeutic window for further development .

- Pharmacokinetic Evaluations : Stability studies in simulated gastric and intestinal fluids indicated that certain derivatives maintained structural integrity, suggesting favorable pharmacokinetic profiles for oral administration .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrrole ring can significantly influence biological activity. For instance, varying the substituent groups can enhance solubility and target specificity against pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation, adapted from protocols for related pyrrole-carbaldehydes. Key steps include:

- Reagent Selection : Use phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as formylating agents under anhydrous conditions .

- Temperature Control : Maintain temperatures between 0–5°C during reagent mixing to avoid side reactions (e.g., nitro group reduction).

- Workup : Neutralize excess POCl₃ with ice-cold sodium acetate, followed by extraction with dichloromethane and recrystallization from ethanol .

- Critical Parameters : Yield (70–80%) depends on stoichiometric ratios of DMF:POCl₃ (1:1.2) and reaction time (4–6 hours at 90°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aldehyde protons (δ ~9.8–10.2 ppm) and nitro group-induced deshielding in adjacent pyrrole protons .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- X-ray Crystallography : Use SHELXL for structure refinement; prioritize high-resolution data (<1.0 Å) to resolve potential tautomerism between hydroxyl and keto forms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) and nucleophilic regions (hydroxyl oxygen) .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD continuum model to account for solvation energy barriers .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How should researchers resolve contradictions in spectral data arising from tautomeric equilibria?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments between 25–60°C to observe shifts in hydroxyl/keto proton signals, confirming dynamic equilibrium .

- pH-Dependent Studies : Adjust solution pH (2–12) and monitor aldehyde proton integration to identify dominant tautomers .

- Cross-Validation : Combine crystallographic data (rigid solid-state structure) with solution-phase spectroscopy to reconcile discrepancies .

Q. What strategies mitigate competing side reactions during functionalization of the nitro and aldehyde groups?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before modifying the nitro group .

- Catalytic Selectivity : Use Pd/C for nitro reduction to amine under H₂, ensuring aldehyde integrity via low-pressure conditions (1–2 atm) .

- Kinetic Control : Optimize reaction times to favor primary products (e.g., stop nitro reduction at intermediate hydroxylamine stage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.